molecular formula C10H11N B8790885 1,4-Dimethyl-1H-indole CAS No. 27816-52-0

1,4-Dimethyl-1H-indole

Cat. No.: B8790885
CAS No.: 27816-52-0
M. Wt: 145.20 g/mol
InChI Key: YQYZZTOIMUEGDJ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure Indoles are significant due to their presence in various natural products and pharmaceuticals this compound, specifically, is a derivative where two methyl groups are attached to the first and fourth positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-1H-indole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature can yield indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the use of 2,4-dimethylphenylhydrazine and ethyl acetoacetate under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1,4-Dimethyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindole: Similar in structure but with only one methyl group.

    2,3-Dimethylindole: Methyl groups are attached at different positions.

    Indole: The parent compound without any methyl substitutions.

Uniqueness

1,4-Dimethyl-1H-indole is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other indole derivatives.

Properties

CAS No.

27816-52-0

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1,4-dimethylindole

InChI

InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3

InChI Key

YQYZZTOIMUEGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl iodide (28.44 g) and cesium carbonate (82.26 g) were added to a solution of 4-methylindole (22.08 g) in dimethylformamide (200 mL), and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered with Celite (trade name), and the filtrate was concentrated under reduced pressure. A saturated aqueous solution of ammonium chloride was added to the obtained residue, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with water and a saturated salt solution, and concentrated under reduced pressure after drying with anhydrous sodium sulfate. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=100:0→85:15) to give the title compound (20.83 g) having the following physical data.
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28.44 g
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cesium carbonate
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82.26 g
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22.08 g
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200 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-methyl-1H-indole (CAS#16096-32-5, 2.82 mL, 22.9 mmol) in THF (100 mL) at 0° C. was added sodium hydride (60% dispersion in oil, 1.37 g, 34.3 mmol). The reaction was permitted to stir for 16 minutes at 0° C. and was then warmed to room temperature for 60 minutes. The reaction mixture was then re-cooled to 0° C. and iodomethane (1.86 mL, 29.7 mmol) was added. The reaction was then put at room temperature and permitted to stir for 45 minutes. The reaction was then quenched with saturated aqueous ammonium chloride and concentrated to approximately half of its original volume. The mixture was then diluted with water and dichloromethane and the layers were separated. The aqueous layer was then extracted two additional times with dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane 0 to 30%) to afford 1,4-dimethyl-1H-indole; 1H NMR (400 MHz, CDCl3) δ ppm 2.57 (s, 3H), 3.80 (s 3H), 6.51 (d, J=3.0 Hz, 1H), 6.93 (d, J=6.7 Hz, 1H), 7.06 (d, J=3.0 Hz, 1H), 7.13-7.21 (m, 2H).
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2.82 mL
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1.37 g
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100 mL
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1.86 mL
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